1-[3-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea
Overview
Description
1-[3-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-fluorophenyl group and a propyl chain linked to a methylthiourea moiety
Preparation Methods
The synthesis of 1-[3-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea typically involves multi-step procedures. One common synthetic route starts with the preparation of 3-chloro-4-fluorophenylpiperazine, which is then reacted with 1-bromo-3-chloropropane to form the intermediate 1-[3-(3-chloro-4-fluorophenyl)piperazin-1-yl]propane. This intermediate is subsequently treated with methyl isothiocyanate under controlled conditions to yield the final product .
Chemical Reactions Analysis
1-[3-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the thiourea moiety, forming corresponding amines and thiols
Scientific Research Applications
1-[3-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-[3-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-[3-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea can be compared with other phenylpiperazine derivatives such as:
1-(4-Fluorophenyl)piperazine: Known for its psychoactive properties and used in the study of serotonin receptors.
1-(3-Chloro-4-fluorophenyl)piperazine: Similar in structure but lacks the thiourea moiety, leading to different biological activities.
1-(4-Bromophenyl)piperazine: Another phenylpiperazine derivative with distinct pharmacological properties .
This compound’s unique combination of a piperazine ring with a 3-chloro-4-fluorophenyl group and a methylthiourea moiety sets it apart from other similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClFN4S/c1-18-15(22)19-5-2-6-20-7-9-21(10-8-20)12-3-4-14(17)13(16)11-12/h3-4,11H,2,5-10H2,1H3,(H2,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDYUHIDBBOCSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCCN1CCN(CC1)C2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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